molecular formula C7H13ClN4O2 B2972535 methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride CAS No. 2172536-43-3

methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride

Cat. No.: B2972535
CAS No.: 2172536-43-3
M. Wt: 220.66
InChI Key: CVMURLYLGVOIER-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride is a triazole-based synthetic compound characterized by a 1,2,3-triazole ring core substituted with a 2-aminoethyl group at the 4-position and an acetoxymethyl ester moiety at the 1-position. The hydrochloride salt enhances its stability and solubility in aqueous systems. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole .

As a versatile building block, it is widely used in medicinal chemistry for bioconjugation, peptide modifications, and drug discovery. Its aminoethyl group facilitates covalent linkage to biomolecules (e.g., proteins, nucleic acids), while the ester moiety allows further functionalization .

Properties

IUPAC Name

methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-13-7(12)5-11-4-6(2-3-8)9-10-11;/h4H,2-3,5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMURLYLGVOIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is used to form the 1,2,3-triazole ring by reacting an azide with an alkyne. The general synthetic route can be summarized as follows:

    Preparation of Azide: The starting material, 2-aminoethyl, is converted to its corresponding azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Esterification: The resulting triazole compound is esterified with methyl acetate to form the final product.

    Hydrochloride Formation: The compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: The compound is studied for its potential effects on biological systems and its use as a biochemical probe.

Mechanism of Action

The mechanism of action of methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aminoethyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. Fluorinated Triazole Derivatives (Compounds 16 and 17, )
  • Structure : These compounds feature a 1,2,3-triazole core linked to fluorinated alkyl chains (e.g., heptadecafluoroundecanamido groups) and nucleoside analogs (e.g., thymidine derivatives).
  • Synthesis : Like the target compound, they utilize CuAAC but incorporate fluorinated azides and alkynes for specialized applications .
  • Applications : Designed for hydrophobic interactions in drug delivery systems or as antiviral/anticancer agents due to fluorinated chains enhancing membrane permeability .
  • Key Difference: The fluorinated substituents confer distinct physicochemical properties (e.g., lipophilicity) compared to the hydrophilic aminoethyl group in the target compound.
B. 1,2,5,6,7,8-Hexahydro-2,7-naphthyridin-1-one Hydrochloride ()
  • Structure : A naphthyridine-based heterocycle with a ketone group, unrelated to triazoles.
  • Role : Serves as a bicyclic building block in kinase inhibitor synthesis.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups Price (50 mg)
Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate HCl ~247.7 High (aqueous) Aminoethyl, ester €698
Fluorinated Triazole (Compound 16) ~1,200+ Low (organic) Fluorocarbon, nucleoside N/A
1,2,5,6,7,8-Hexahydro-2,7-naphthyridin-1-one HCl ~190.6 Moderate Naphthyridine, ketone €603

Research Findings and Trends

  • Click Chemistry Dominance : CuAAC remains the gold standard for triazole synthesis due to reliability and regioselectivity .
  • Cost Analysis : The target compound’s higher price (€698/50 mg vs. €603/50 mg for naphthyridine) reflects demand for triazole-based building blocks in drug development .
  • Emerging Applications: Aminoethyl-triazoles are gaining traction in mRNA vaccine delivery systems due to their biocompatibility and conjugation efficiency .

Biological Activity

Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride is a compound featuring a 1,2,3-triazole ring, which is recognized for its diverse biological activities. The triazole moiety is known to exhibit various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

Molecular Formula: C₇H₁₂N₄O₂
Molecular Weight: 184.20 g/mol
CAS Number: 2168326-91-6

The compound contains an aminoethyl substituent attached to the triazole ring, which enhances its biological interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The nitrogen atoms in the triazole ring can bind to the active sites of enzymes, potentially inhibiting their activity. This property is crucial in developing enzyme inhibitors for therapeutic purposes.
  • Cellular Pathways: Compounds with a triazole moiety have been shown to affect multiple biochemical pathways, indicating their versatility in targeting different cellular processes.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For example:

  • Study Findings: A study indicated that similar triazole derivatives showed effective inhibition against various bacterial strains and fungi. The presence of the aminoethyl group may enhance this activity by improving solubility and cellular uptake .

Anticancer Properties

This compound has been evaluated for its anticancer potential:

  • Cytotoxicity Studies: In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that triazole derivatives could induce apoptosis and inhibit cell proliferation. The compound's structure suggests it may act through multiple mechanisms, including the modulation of metabolic pathways involved in cancer progression .

Neuroprotective Effects

Triazoles have also been investigated for their neuroprotective effects:

  • Mechanism Insights: Compounds similar to methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. This inhibition suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetateStructureAntimicrobial, anticancer
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetateStructureSimilar activities but altered efficacy due to ethyl group
Methyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetateN/AReduced activity compared to acetyl derivative

Case Study: Anticancer Efficacy

In a recent study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines:

  • Results: Compound 69c demonstrated potent cytotoxicity against MCF-7 cells with an IC₅₀ value significantly lower than that of control compounds. This highlights the potential of this compound as a candidate for further development in cancer therapy .

Case Study: Neuroprotective Applications

Another study focused on the neuroprotective properties of triazole compounds:

  • Findings: The inhibition of AChE by this compound was confirmed through enzyme assays. The compound showed promise as a therapeutic agent for neurodegenerative diseases due to its ability to enhance cholinergic neurotransmission .

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